![molecular formula C7H10F2O B12978159 (1,1-Difluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B12978159.png)
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluorospiro[23]hexan-5-yl)methanol is a chemical compound characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The spirocyclic structure may also contribute to its unique biological activity by affecting its three-dimensional conformation and interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
- (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol
- (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride
Uniqueness
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol is unique due to its specific combination of a spirocyclic structure and the presence of fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. The hydroxyl group in this compound also provides a site for further chemical modifications, enhancing its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h5,10H,1-4H2 |
InChI Key |
JTORYPCPIUVBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC2(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B12978085.png)
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)

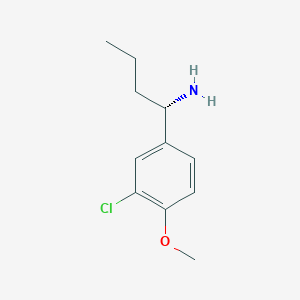
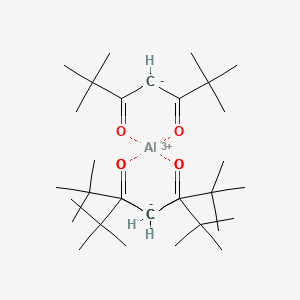
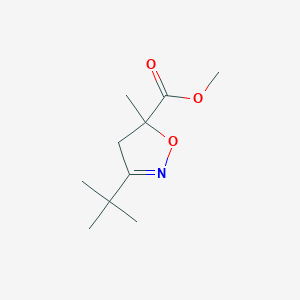
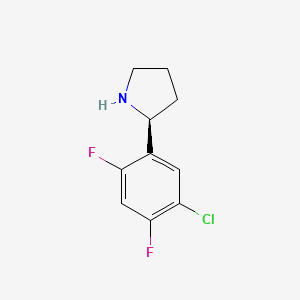
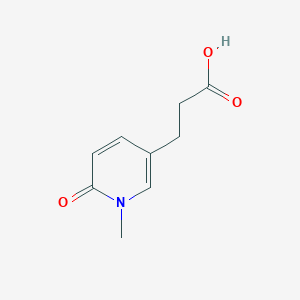
![N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B12978126.png)
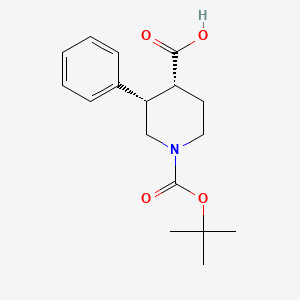
![6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12978150.png)

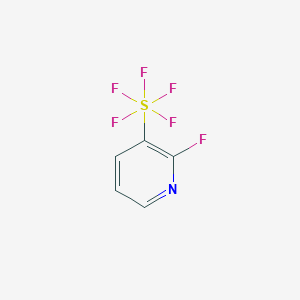
![8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12978166.png)
